3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)13-11-6-12(13)8-16(7-11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTYSPFSEALAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Azabicyclo[3.1.1]heptane Core
The azabicyclic core is commonly synthesized via cyclization reactions involving nitrogen-containing precursors. Typical approaches include:
- Intramolecular cyclization of amino acid derivatives or related precursors to form the bicyclic ring system.
- Use of bicyclic intermediates such as 3-azabicyclo[3.1.0]hexane derivatives, which can be expanded or functionalized to the heptane system.
A patent (WO2007075790A1) describes processes for preparing related azabicyclo compounds via cyclization and salt formation, which can be adapted for the heptane system.
Introduction of the Carboxylic Acid Group
- The carboxylic acid at the 6-position is often introduced by oxidation or hydrolysis of ester precursors.
- For example, esters such as methyl or tert-butyl esters of the azabicyclic compound are hydrolyzed under basic or acidic conditions to yield the free acid.
A typical hydrolysis procedure involves:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | Potassium hydroxide in ethanol/water at 20°C overnight | 62% | Reaction monitored by TLC; acidification post-reaction to isolate acid |
Protection of the Nitrogen with Benzyloxycarbonyl Group
- The benzyloxycarbonyl (Cbz) group is introduced to protect the nitrogen atom at position 3.
- This is typically done by reacting the free amine with benzyloxycarbonyl chloride (Cbz-Cl) or using Cbz anhydride under basic conditions.
Typical conditions include:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cbz Protection | Cbz-Cl, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | High (typically >80%) | Reaction proceeds smoothly; base scavenges HCl byproduct |
Representative Experimental Procedures
Synthesis of 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid
- Starting from a suitable bicyclic amine precursor, ester hydrolysis is performed using potassium hydroxide in a mixture of ethanol and water at room temperature overnight.
- After completion, the reaction mixture is acidified to pH 3-4 with hydrochloric acid.
- The product is extracted with dichloromethane, dried, and concentrated to yield the free acid.
Benzyloxycarbonyl Protection
- The free amine is dissolved in anhydrous dichloromethane.
- Triethylamine is added as a base.
- Benzyloxycarbonyl chloride is added dropwise at 0°C to room temperature.
- The reaction mixture is stirred until completion (monitored by TLC).
- The product is purified by extraction and chromatography to yield the protected compound.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Cyclization | Intramolecular cyclization of amino precursors | Variable | Forms azabicyclo[3.1.1]heptane core |
| 2 | Ester Hydrolysis | KOH in EtOH/H2O, 20°C, overnight | 62% | Converts ester to carboxylic acid |
| 3 | Nitrogen Protection | Benzyloxycarbonyl chloride, Et3N, DCM, 0-25°C | >80% | Protects amine as Cbz derivative |
Research Findings and Optimization Notes
- The hydrolysis step requires careful pH control to avoid decomposition of the bicyclic ring.
- The Cbz protection is highly efficient under mild conditions, preserving the bicyclic integrity.
- Alternative coupling reagents such as HATU or EDC can be used for amide bond formation if further functionalization is needed.
- Purification is typically achieved by standard extraction and chromatographic techniques; preparative HPLC may be used for high purity requirements.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is C_{15}H_{17}NO_{4}, with a molecular weight of approximately 273.31 g/mol. The compound features a bicyclic structure that contributes to its unique reactivity and potential applications in drug development.
Medicinal Chemistry Applications
1. Drug Development:
The compound has been explored for its potential as a scaffold in the design of new pharmaceuticals, particularly as an inhibitor for various biological targets. Its structural features allow for modifications that can enhance biological activity or selectivity.
2. Antimicrobial Activity:
Research indicates that derivatives of azabicyclo compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Studies have shown that modifications to the azabicyclo structure can lead to increased potency against resistant strains of bacteria.
3. Neurological Research:
The compound's ability to interact with neurotransmitter systems has led to investigations into its potential as a treatment for neurological disorders. Specifically, its effects on acetylcholine receptors are of interest for developing therapies for conditions like Alzheimer's disease.
Synthetic Applications
1. Organic Synthesis:
this compound serves as an important intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including coupling reactions and cyclizations.
2. Chiral Synthesis:
The compound's chiral centers make it useful in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds which are crucial in pharmaceuticals where the activity often depends on the chirality of the molecule.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of azabicyclo compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential use as new antibiotics .
Case Study 2: Neurological Applications
In research conducted at a leading university, the compound was tested for its effects on cholinergic signaling pathways in animal models of Alzheimer's disease. The findings suggested that modifications to the compound could enhance neuroprotective effects and improve cognitive function .
Mechanism of Action
The mechanism by which 3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences among related azabicycloheptane derivatives:
| Compound Name | Protecting Group | Position 6 Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| 3-Benzyloxycarbonyl-3-azabicyclo[...]-6-carboxylic acid | Cbz | Carboxylic acid | C15H17NO4* | ~275.3* | Cbz protection; free -COOH for reactivity |
| 3-Boc-3-azabicyclo[...]-6-carboxylic acid | Boc | Carboxylic acid | C12H19NO4 | 241.28 | Boc protection; hydrolytically stable |
| exo-3-azabicyclo[...]-6-carboxylic acid hydrochloride | None | Carboxylic acid (HCl salt) | C7H12ClNO2 | 177.63 | Exo configuration; enhanced solubility |
| 3-Benzyl-3-azabicyclo[...]-6-one | Benzyl | Ketone | C12H13NO | 187.24 | Ketone for nucleophilic additions |
| 3-Boc-3-azabicyclo[...]-6-carboxamide | Boc | Carboxamide | C12H20N2O3 | 240.30 | Amide group for hydrogen bonding |
| Methyl 3-azabicyclo[...]-6-carboxylate | None | Methyl ester | C8H11NO2 | 153.18 | Ester prodrug potential |
*Estimated based on analogous structures .
Physicochemical Properties
- Solubility : The hydrochloride salt forms (e.g., exo-3-azabicyclo[...]-6-carboxylic acid hydrochloride) exhibit improved aqueous solubility due to ionic character .
- Stability: Boc-protected derivatives (e.g., 3-Boc-3-azabicyclo[...]-6-carboxylic acid) are stable under basic conditions but cleaved by acids (e.g., TFA), whereas Cbz-protected compounds require hydrogenolysis for deprotection .
- Molecular Weight : Carboxamide derivatives (e.g., 3-Boc-3-azabicyclo[...]-6-carboxamide) have lower molecular weights (~240 g/mol) compared to Cbz/carboxylic acid analogs (~275 g/mol) .
Biological Activity
3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS No. 1935239-28-3) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications as a bioisostere in drug design. This article aims to summarize the biological activity, synthesis, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 275.30 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.
Biological Activity
Research indicates that compounds like this compound exhibit significant biological activities, particularly as enzyme inhibitors.
Enzyme Inhibition:
One of the primary areas of interest is its role as an inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Glycosidase inhibitors have therapeutic potential in treating various diseases, including diabetes and viral infections due to their role in carbohydrate metabolism .
Mechanism of Action:
The compound's bicyclic structure allows it to mimic the transition state of glycosidic bond hydrolysis, thereby effectively binding to the active site of glycosidases and inhibiting their activity . The presence of both amino and carboxyl groups in close proximity enhances its ability to facilitate hydrolysis reactions, making it a valuable model for studying enzyme catalysis .
Synthesis
The synthesis of this compound has been explored through various methodologies, including cycloaddition reactions and other synthetic strategies aimed at constructing bicyclic systems with desired functional groups.
Synthetic Methodologies
Recent studies have highlighted the use of photochemical cycloaddition methods to synthesize bicyclo[3.1.1]heptanes efficiently under mild conditions, showcasing the versatility of this compound's synthesis .
Case Studies
Several studies have documented the biological activity and synthesis of related compounds, emphasizing their potential therapeutic applications.
Case Study 1: Glycosidase Inhibition
In one study, derivatives of azabicyclo[3.1.1]heptanes were tested for their inhibitory effects on specific glycosidases, demonstrating promising results with IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Photochemical Synthesis
Another investigation focused on the photochemical synthesis of aminobicyclo[3.1.1]heptanes, which included derivatives similar to this compound, highlighting their structural complexity and potential as bioisosteres in medicinal chemistry applications .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
